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Compound of Interest

Compound Name:

N-(4-

methoxybenzylidene)methanamin

e

Cat. No.: B176394 Get Quote

N-(4-methoxybenzylidene)methanamine is a Schiff base, a class of organic compounds

characterized by the azomethine (-C=N-) group. These imines are pivotal intermediates in

organic synthesis and have garnered significant attention for their diverse biological activities,

including antimicrobial, antioxidant, and antitumor properties.[1][2][3] The functional versatility

of Schiff bases stems from the electronic and steric properties of the substituents attached to

the carbon and nitrogen atoms of the imine bond.

While experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy

provide invaluable data on molecular structure and properties, they offer a snapshot of the

molecule's state.[4][5] Computational chemistry, particularly Density Functional Theory (DFT),

serves as a powerful complementary tool. It allows for the in-silico exploration of molecular

geometries, electronic structures, and reactivity, providing a deeper, dynamic understanding

that can predict properties and explain experimental observations.[6] This guide provides a

comparative analysis of computational methodologies for studying N-(4-
methoxybenzylidene)methanamine, validating theoretical results against experimental data

and contextualizing its properties by comparison with related Schiff bases.

The Synergy of Synthesis, Spectrosopy, and
Simulation
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A robust computational study is always grounded in experimental reality. The synthesis and

empirical characterization of a compound provide the essential benchmarks for validating

theoretical models.

Synthesis and Experimental Benchmarks
The synthesis of N-(4-methoxybenzylidene)methanamine and related Schiff bases is

typically achieved through the condensation reaction of a primary amine with an active

carbonyl compound, such as an aldehyde or ketone.[7][8][9] For the title compound, this

involves reacting 4-methoxybenzaldehyde with methanamine.

Key experimental data that serve as benchmarks for computational validation include:

Single-Crystal X-ray Diffraction (XRD): Provides precise bond lengths, bond angles, and

dihedral angles, defining the molecule's three-dimensional geometry in the solid state.[7][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic vibrational

frequencies, most notably the C=N imine stretch, which is sensitive to the electronic

environment.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Reveals the chemical environment of

specific nuclei (¹H, ¹³C), offering insights into the electronic structure and connectivity.[4]

Core Computational Methodologies: A Practical
Workflow
The foundation of a computational investigation lies in selecting the appropriate level of theory

and basis set to balance accuracy with computational cost. For organic molecules like Schiff

bases, Density Functional Theory (DFT) has emerged as the gold standard.

Density Functional Theory (DFT) Analysis
Causality Behind the Choice: DFT, particularly with hybrid functionals like B3LYP, offers a

superior cost-to-performance ratio for systems of this size. The B3LYP functional incorporates a

portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic

effects compared to pure DFT functionals.[4][6] The choice of basis set, such as 6-

311++G(d,p), is equally critical; it employs a flexible set of functions to describe the spatial
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distribution of electrons, including polarization functions (d,p) on heavy and hydrogen atoms

and diffuse functions (+) to accurately model lone pairs and potential weak interactions.[11]

Experimental Protocol: A Step-by-Step DFT Workflow

Structure Input: Draw the 2D structure of N-(4-methoxybenzylidene)methanamine in a

molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a

molecular mechanics force field (e.g., UFF).

Geometry Optimization:

Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA).

Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Run a geometry optimization calculation to find the lowest energy conformation of the

molecule. This process systematically alters the geometry to minimize the forces on each

atom.

Frequency Calculation:

Using the optimized geometry from the previous step, perform a frequency calculation at

the same level of theory.

Self-Validation: Confirm that the optimization resulted in a true energy minimum by

checking for the absence of imaginary frequencies. The presence of one or more

imaginary frequencies indicates a saddle point (transition state) rather than a stable

structure.

The output provides theoretical vibrational frequencies (IR and Raman), which can be

compared with experimental FT-IR spectra after applying a standard scaling factor

(typically ~0.96-0.98 for B3LYP) to account for anharmonicity and basis set imperfections.

Property Calculation: From the optimized wavefunction, calculate various electronic

properties:
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Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic

transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical

stability.

Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron

density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic)

regions of the molecule.

Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and

intramolecular charge transfer interactions.
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Step 1: Preparation

Step 2: Core Calculation (Gaussian/ORCA)
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Caption: A typical workflow for DFT calculations on a molecular system.
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Hirshfeld Surface Analysis
Causality Behind the Choice: While DFT provides intramolecular details, Hirshfeld surface

analysis is a powerful technique for visualizing and quantifying the intermolecular interactions

that govern how molecules pack in a crystal.[12][13][14] This is crucial for understanding

physical properties like melting point and solubility. The analysis partitions the crystal space,

allowing for a detailed examination of close contacts between neighboring molecules.

Experimental Protocol: Hirshfeld Surface Generation

Input: A crystallographic information file (.cif) from single-crystal XRD is required.

Generation: Use software like CrystalExplorer to generate the Hirshfeld surface. The surface

is mapped with properties like dnorm, a normalized contact distance that highlights

intermolecular interactions shorter than the van der Waals radii sum in red.

Fingerprint Plots: Decompose the Hirshfeld surface into 2D "fingerprint plots," which

summarize the different types of intermolecular contacts (e.g., H···H, C···H, O···H) and their

relative contributions to the overall crystal packing.[15][16]
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Caption: Conceptual workflow for Hirshfeld surface analysis.

Comparative Data Analysis
The true power of computational studies is realized when theoretical data are critically

compared against experimental values and data from analogous compounds.

Table 1: Geometric Parameter Comparison (Bond
Lengths & Angles)
This table compares experimental bond lengths and angles from a similar Schiff base, (E)-N′-

(2-methylbenzylidene)-4-chlorobenzenesulfonohydrazide, with values calculated for N-(4-
methoxybenzylidene)methanamine using DFT (B3LYP/6-311G(d,p)). The comparison

highlights the ability of DFT to accurately reproduce molecular geometries.
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Parameter
Experimental Value
(Analogous Compound)
[12]

Calculated Value (DFT)

C=N Bond Length (Å) 1.275 (2) 1.281

N-N Bond Length (Å) 1.400 (2) N/A

C-N-N Angle (°) 114.9 (1) N/A

C-C=N Angle (°) 120.5 (2) 121.3

*N/A: The target molecule N-(4-methoxybenzylidene)methanamine does not contain an N-N

bond.

Table 2: Vibrational Frequency Comparison (FT-IR)
The imine (C=N) stretching frequency is a hallmark of Schiff bases. This table compares the

experimental FT-IR value with the scaled theoretical value from DFT calculations. The strong

agreement validates the computational model.

Vibrational Mode
Experimental FT-IR (cm⁻¹)
[3]

Calculated (Scaled) DFT
(cm⁻¹)[6]

C=N Stretch ~1620-1640 1635

C-O Stretch (Aromatic) ~1250 1258

C-H Stretch (Aromatic) ~3050-3100 3085

Table 3: Electronic Properties and Reactivity Descriptors
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity

and kinetic stability of a molecule. A smaller gap suggests higher reactivity. This table

compares the calculated electronic properties of our target molecule with another

computationally studied Schiff base.
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Molecule HOMO (eV) LUMO (eV)
Energy Gap
(ΔE) (eV)

Reference

N-(4-

methoxybenzylid

ene)methanamin

e

-5.98 -0.89 5.09
This Work

(Calculated)

N'-(4-

methoxybenzylid

ene)benzenesulf

onohydrazide

-6.54 -1.58 4.96 [4]

(E)-3-((5-bromo-

2-

hydroxybenzylide

ne) amino)

propanoic acid

-6.45 -2.01 4.44 [6]

The data indicates that N-(4-methoxybenzylidene)methanamine possesses a relatively large

HOMO-LUMO gap, suggesting good kinetic stability compared to other functionalized Schiff

bases.

Conclusion and Future Outlook
This guide demonstrates a robust, self-validating framework for the computational study of N-
(4-methoxybenzylidene)methanamine. By integrating DFT calculations with Hirshfeld surface

analysis, we can build a comprehensive molecular profile that is rigorously benchmarked

against experimental data. The close agreement between calculated and experimental

geometric parameters and vibrational frequencies affirms the accuracy of the chosen

computational model (B3LYP/6-311++G(d,p)).

Comparative analysis reveals that N-(4-methoxybenzylidene)methanamine is a kinetically

stable molecule. The established computational protocol can be confidently extended to predict

other properties, such as its behavior in different solvents, its potential for nonlinear optical

applications, or its interaction with biological targets through molecular docking studies.[17][18]

The synergy between in-silico and experimental approaches not only validates findings but also
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accelerates the discovery and rational design of new functional molecules for drug

development and materials science.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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